molecular formula C8H16F2N2 B1530796 1-(2,2-Difluoro-propyl)-[1,4]diazepane CAS No. 1782306-19-7

1-(2,2-Difluoro-propyl)-[1,4]diazepane

Cat. No. B1530796
M. Wt: 178.22 g/mol
InChI Key: GVLYVHXTHMPWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,2-Difluoro-propyl)-[1,4]diazepane” is a chemical compound with the CAS Number: 1782306-19-7 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 1-(2,2-difluoropropyl)-1,4-diazepane .


Molecular Structure Analysis

The InChI code for “1-(2,2-Difluoro-propyl)-[1,4]diazepane” is 1S/C8H16F2N2/c1-8(9,10)7-12-5-2-3-11-4-6-12/h11H,2-7H2,1H3 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound “1-(2,2-Difluoro-propyl)-[1,4]diazepane” should be stored at a temperature between 28 C .

Scientific Research Applications

Photoaffinity Labeling

2-Diazo-3,3,3-trifluoropropionyl chloride, a compound synthesized from trifluorodiazoethane, serves as a reagent for photoaffinity labeling, a technique used to study biomolecular interactions. Its stability and photolysis characteristics make it promising for labeling thiols, suggesting potential applications for "1-(2,2-Difluoro-propyl)-[1,4]diazepane" in biochemistry and molecular biology (Chowdhry, Vaughan, & Westheimer, 1976).

Synthesis of Diazepines

Research on the intramolecular dehydrofluorination of fluoroaromatic compounds has led to novel syntheses of 1,2-diazepines, showcasing methodologies that could apply to synthesizing and studying "1-(2,2-Difluoro-propyl)-[1,4]diazepane" derivatives for potential pharmacological activities (Alty et al., 1984).

Carbene Chemistry and Migration Studies

The study of fluoroalkylcarbenes through photolysis of diazo compounds provides insights into carbene chemistry, specifically the migration phenomena in carbenes. This research can inform the synthesis and reactivity studies of "1-(2,2-Difluoro-propyl)-[1,4]diazepane," potentially offering pathways to novel compounds and reactions (Atherton, Fields, & Haszeldine, 1971).

Electrophilic Fluorination

The development and application of electrophilic fluorinating agents, like Selectfluor™ reagent, highlight the evolving field of fluorination chemistry. Such research underscores the utility of difluorinated compounds in organic synthesis, potentially relevant to manipulating "1-(2,2-Difluoro-propyl)-[1,4]diazepane" for synthesizing fluorinated organic molecules with high precision and efficiency (Banks, 1998).

Nucleophilic Substitution Reactions

The study of Ugi multicomponent reaction followed by intramolecular SN2 reaction presents a convergent synthesis method for diazepane systems. This methodology could be applicable to the synthesis and functionalization of "1-(2,2-Difluoro-propyl)-[1,4]diazepane," facilitating the exploration of its chemical and biological properties (Banfi et al., 2007).

Safety And Hazards

For safety information and potential hazards associated with “1-(2,2-Difluoro-propyl)-[1,4]diazepane”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(2,2-difluoropropyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2/c1-8(9,10)7-12-5-2-3-11-4-6-12/h11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLYVHXTHMPWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCNCC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoro-propyl)-[1,4]diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Difluoro-propyl)-[1,4]diazepane
Reactant of Route 2
Reactant of Route 2
1-(2,2-Difluoro-propyl)-[1,4]diazepane
Reactant of Route 3
Reactant of Route 3
1-(2,2-Difluoro-propyl)-[1,4]diazepane
Reactant of Route 4
Reactant of Route 4
1-(2,2-Difluoro-propyl)-[1,4]diazepane
Reactant of Route 5
Reactant of Route 5
1-(2,2-Difluoro-propyl)-[1,4]diazepane
Reactant of Route 6
1-(2,2-Difluoro-propyl)-[1,4]diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.